

Unveiling SGLT2 Expression: A Comparative Guide to Fluoro-Dapagliflozin Uptake

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fluoro-Dapagliflozin*

Cat. No.: *B571609*

[Get Quote](#)

For Immediate Release

AUSTIN, Texas – November 10, 2025 – A comprehensive analysis of ¹⁸F-**fluoro-dapagliflozin**, a promising positron emission tomography (PET) tracer, reveals a strong correlation between its uptake and the expression levels of the sodium-glucose cotransporter 2 (SGLT2). This guide provides a detailed comparison of **fluoro-dapagliflozin** with other SGLT tracers, supported by experimental data, to assist researchers, scientists, and drug development professionals in the evaluation of this novel imaging agent.

The selective and high-affinity binding of ¹⁸F-**fluoro-dapagliflozin** to SGLT2 makes it a valuable tool for non-invasively quantifying SGLT2 expression in vivo. This can have significant implications for understanding the pathophysiology of diseases where SGLT2 plays a crucial role, such as type 2 diabetes, and for the development of targeted therapies.

Performance Comparison of SGLT Tracers

The following table summarizes the binding affinities of **fluoro-dapagliflozin** and other relevant SGLT inhibitors for human SGLT1 and SGLT2. The data highlights the superior selectivity of **fluoro-dapagliflozin** for SGLT2.

Compound	SGLT2 Affinity (K_i or EC_{50} , nM)	SGLT1 Affinity (K_i , nM)	Selectivity (SGLT1/SGLT2)
Fluoro-dapagliflozin	6.0 (K_i)	350	~58-fold
Dapagliflozin	1.1 (EC_{50})	~1320	~1200-fold
Canagliflozin	2.2 (IC_{50})	~900	~413-fold
Empagliflozin	3.1 (IC_{50})	>8300	>2500-fold
Phlorizin (non-selective)	39 (K_i)	300 (K_i)	~7.7-fold

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this guide are provided below.

In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (K_i) of **fluoro-dapagliflozin** for SGLT2.

1. Cell Culture and Membrane Preparation:

- Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are harvested at 80-90% confluency.
- Cell membranes are prepared by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is resuspended in a binding buffer.

2. Competitive Binding Assay:

- The assay is performed in a 96-well plate format.
- Each well contains cell membranes (typically 10-20 µg of protein), a fixed concentration of a radiolabeled SGLT2 ligand (e.g., [³H]-dapagliflozin), and varying concentrations of the unlabeled competitor (**fluoro-dapagliflozin**).
- The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold wash buffer to remove non-specific binding.
- The amount of radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

- The data are analyzed using non-linear regression to fit a one-site competition model.
- The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined.
- The K_i is calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.

In Vivo PET Imaging in Rodents

This protocol describes the use of ¹⁸F-**fluoro-dapagliflozin** for in vivo PET imaging to assess SGLT2 expression in a mouse model.

1. Animal Models:

- Wild-type mice and SGLT2 knockout mice are used to demonstrate the specificity of the tracer.
- Animals are fasted overnight before the imaging study to reduce blood glucose levels.

2. Radiotracer Administration:

- **^{18}F -fluoro-dapagliflozin** is administered via tail vein injection. The typical injected dose is 5-10 MBq.

3. PET/CT Imaging:

- Immediately after tracer injection, a dynamic PET scan is acquired for 60-90 minutes using a small-animal PET/CT scanner.
- A CT scan is performed for anatomical co-registration and attenuation correction.
- Anesthesia is maintained throughout the imaging procedure using isoflurane.

4. Image Analysis and Quantification:

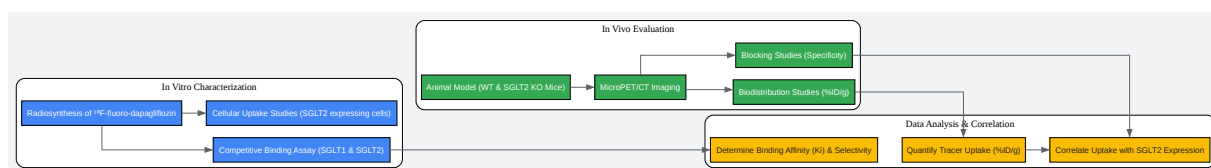
- The PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
- Regions of interest (ROIs) are drawn on the co-registered CT images for various organs, including the kidney cortex, liver, muscle, and brain.
- Time-activity curves are generated for each ROI to visualize the tracer uptake and clearance.
- The uptake of **^{18}F -fluoro-dapagliflozin** is quantified as the percentage of the injected dose per gram of tissue (%ID/g).

5. Specificity Confirmation:

- To confirm the specificity of the tracer for SGLT2, a blocking study is performed. A separate group of wild-type mice is pre-treated with a high dose of non-radioactive dapagliflozin before the injection of **^{18}F -fluoro-dapagliflozin**. A significant reduction in kidney uptake in the blocked group compared to the unblocked group indicates specific binding to SGLT2.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the validation and application of **fluoro-dapagliflozin** as an SGLT2-specific PET tracer.

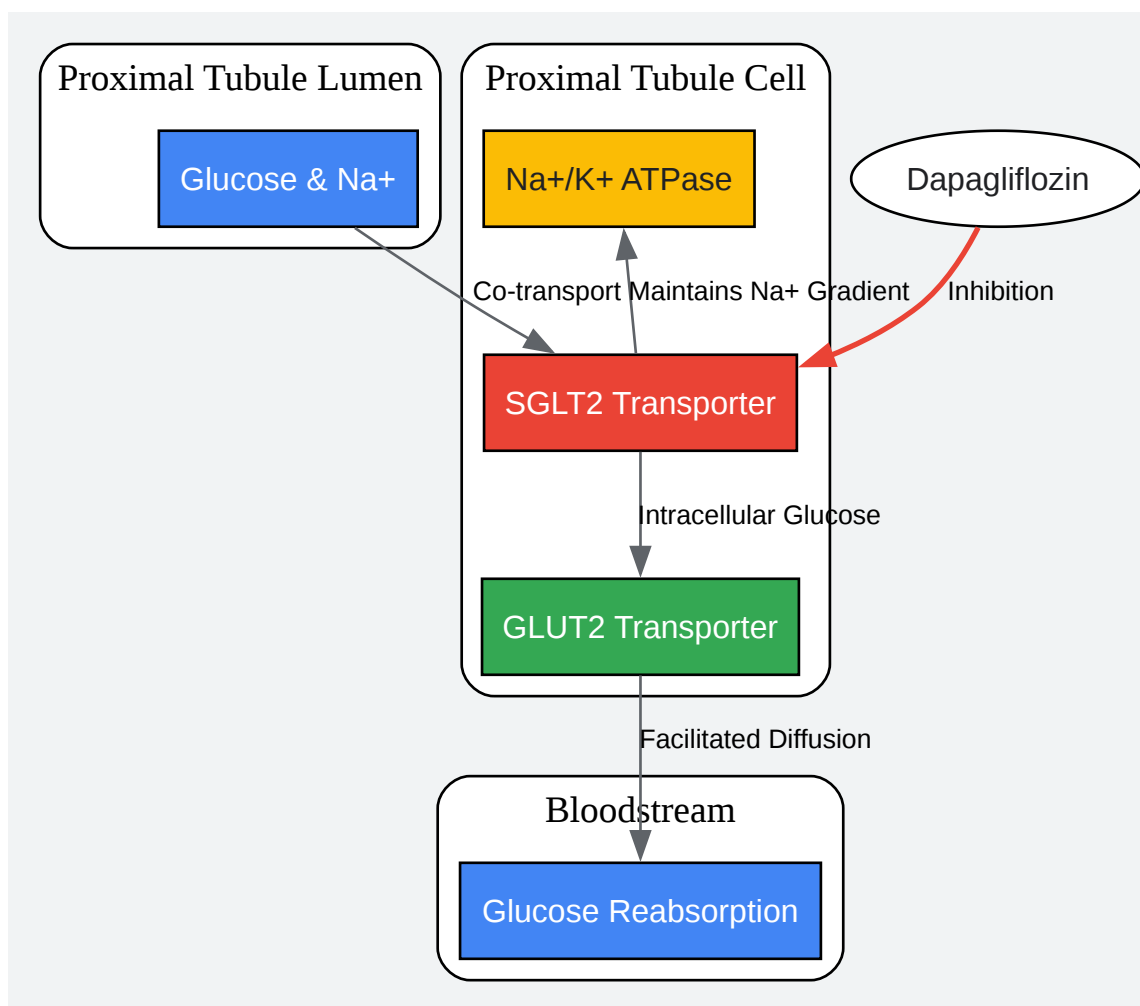


[Click to download full resolution via product page](#)

Caption: Experimental workflow for validating ^{18}F -fluoro-dapagliflozin.

Logical Relationship of SGLT2 Inhibition and Glucose Reabsorption

The following diagram illustrates the mechanism of action of dapagliflozin in the renal proximal tubule.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unveiling SGLT2 Expression: A Comparative Guide to Fluoro-Dapagliflozin Uptake]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b571609#correlation-of-fluoro-dapagliflozin-uptake-with-sglt2-expression-levels\]](https://www.benchchem.com/product/b571609#correlation-of-fluoro-dapagliflozin-uptake-with-sglt2-expression-levels)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com